molecular formula C10H17N3O2 B13635334 Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13635334
M. Wt: 211.26 g/mol
InChI Key: UTAHPMQUNYSDJI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3-(1h-pyrazol-1-yl)propanoate: Lacks the methylamino group, resulting in different chemical and biological properties.

    Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the methylamino and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H15N2O2C_7H_{15}N_2O_2 and a molecular weight of approximately 155.21 g/mol. The compound features a pyrazole ring, which is often associated with various biological activities including anti-inflammatory and analgesic properties.

Biological Activities

1. Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against human cancer cell lines, suggesting that the incorporation of the pyrazole structure enhances anticancer activity .

2. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have exhibited effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membrane integrity .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies showing that pyrazole-based compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a possible application in treating inflammatory diseases .

The biological activities attributed to this compound may be linked to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : There is evidence that pyrazole derivatives can modulate receptor activity, influencing cellular signaling pathways related to cancer and inflammation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

StudyFindings
Study 1 Demonstrated significant cytotoxicity in breast cancer cell lines (IC50 < 10 µM) for pyrazole derivatives .
Study 2 Reported antimicrobial effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Study 3 Showed reduced levels of inflammatory markers in animal models treated with pyrazole derivatives .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(2,11-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3

InChI Key

UTAHPMQUNYSDJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CC=N1)NC

Origin of Product

United States

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